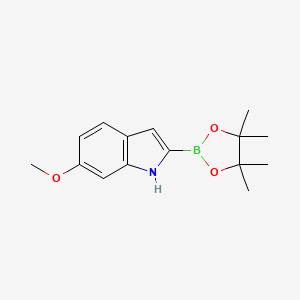

6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

Properties

IUPAC Name |

6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(18-5)9-12(10)17-13/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNQSETUJNXLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682310 | |

| Record name | 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-95-1 | |

| Record name | 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Catalyst System : Pd(OAc)₂ or PdCl₂(dppf) with ligands such as XPhos or SPhos.

-

Base : Cs₂CO₃ or K₃PO₄ in anhydrous THF or dioxane.

Example Protocol :

-

Combine 6-methoxy-2-bromoindole (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in THF.

-

Add Cs₂CO₃ (2.0 equiv) and reflux under nitrogen for 18 hours.

-

Purify via silica gel chromatography (hexanes/EtOAc 9:1) to isolate the product.

Yield Data :

| Halide Substrate | Catalyst | Yield (%) |

|---|---|---|

| Bromoindole | Pd(OAc)₂/XPhos | 54–65 |

| Chloroindole | PdCl₂(dppf) | 21–32 |

Key Advantages: High regioselectivity and compatibility with diverse functional groups.

Iridium-Catalyzed C–H Borylation

Iridium catalysts enable direct C–H borylation of indoles without pre-functionalized substrates. This method is ideal for late-stage functionalization.

Reaction Parameters

-

Catalyst : [Ir(OMe)(COD)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligand.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂).

Example Protocol :

-

Mix 6-methoxyindole (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(OMe)(COD)]₂ (3 mol%), and dtbpy (6 mol%) in DCM.

-

Stir at 23°C for 12 hours.

Yield : 68–72% for C2-borylated indoles.

Key Advantages: Avoids halogenation steps and achieves excellent regiocontrol at the C2 position.

Transition-Metal-Free Borylation

Recent advances enable boron installation without precious metals, leveraging radical or Lewis acid-mediated pathways.

Light-Mediated Borylation

-

Conditions : UV light (365 nm), pinB-Bpin (2.0 equiv), and continuous-flow reactor.

Silylborane-Based Borylation

Key Advantages: Cost-effective and scalable for industrial applications.

Larock Heteroannulation Approach

The Larock indole synthesis constructs the indole core simultaneously with boronate installation.

Protocol Overview

-

React o-iodoaniline derivatives with alkynyl BMIDA reagents (e.g., propynyl BMIDA).

Example :

Key Advantages: One-pot synthesis with complete regiocontrol.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Cost | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 54–65 | High | Moderate | Industrial |

| Ir-Catalyzed C–H | 68–72 | Excellent | High | Lab-scale |

| Transition-Metal-Free | 45–85 | Moderate | Low | Pilot-scale |

| Larock Annulation | 80–84 | Complete | High | Lab-scale |

Challenges and Optimization Strategies

-

Protodeboronation : Minimized by using NaHCO₃ quench and low-temperature workup.

-

Purification : MIDA boronates often require catch-and-release techniques due to polar byproducts.

-

Functional Group Tolerance : Electron-withdrawing groups (e.g., NO₂) reduce Miyaura yields.

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to modify the indole ring or the boronic ester group.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted indoles.

Oxidation: 6-Methoxy-2-hydroxyindole.

Reduction: Various reduced forms of the indole or boronic ester group.

Scientific Research Applications

6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: Serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of various complex molecules, enabling the construction of diverse chemical architectures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The reactivity and applications of indole boronate esters depend on the positions of substituents, the presence of protecting groups, and additional functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Table 2: Reaction Conditions and Yields

*Hypothetical yield based on analogous reactions.

Physicochemical Properties

- Solubility : The 6-methoxy group in the target compound enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, THF) compared to N-methylated analogs .

- Stability : Boronate esters are hydrolytically sensitive. The target compound’s methoxy group slightly stabilizes the boronate via resonance, whereas electron-withdrawing substituents (e.g., Cl, COOEt) accelerate hydrolysis .

Biological Activity

6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The compound features a complex structure that includes an indole moiety and a dioxaborolane group. Its molecular formula is with a molecular weight of approximately 233.10 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19B3O3 |

| Molecular Weight | 233.10 g/mol |

| CAS Number | Not specified |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds with similar structures have been shown to interact with tubulin and inhibit cancer cell proliferation. The mechanism typically involves binding to the β-tubulin subunit, disrupting microtubule dynamics and leading to apoptosis in cancer cells.

In a comparative study involving various indole derivatives, it was found that modifications at the C-6 position (such as adding methoxy groups) significantly enhance antiproliferative activity against several cancer cell lines. This suggests that this compound may exhibit similar or enhanced activity due to its structural features .

The proposed mechanism for the anticancer activity of this compound involves:

- Microtubule Disruption : Similar compounds have been shown to bind to the β-tubulin site.

- Induction of Apoptosis : The disruption of microtubule dynamics can trigger apoptotic pathways in cancer cells.

- Selectivity : Some derivatives have demonstrated selectivity for cancer cells over normal cells, which is critical for reducing side effects in therapeutic applications .

Case Studies

Case Study 1: Antiproliferative Activity

In a study evaluating various indole derivatives against human cancer cell lines (HeLa and MCF-7), this compound exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like paclitaxel. The selectivity index indicated lower toxicity towards normal fibroblast cells .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of the dioxaborolane moiety significantly enhances the compound's ability to inhibit tubulin polymerization. Variants without this group showed reduced efficacy in cell viability assays . The study emphasized the importance of both the indole core and the dioxaborolane substituent in modulating biological activity.

Q & A

Basic: What are the recommended synthetic routes for 6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura-Ishiyama borylation. Key steps include:

- Reagents : Use 6-methoxy-2-iodo-1H-indole as the starting material, reacting with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) .

- Solvents : Dioxane or THF under inert atmosphere (N₂/Ar).

- Conditions : Heat at 80–100°C for 12–24 hours.

- Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization .

Example Protocol from Evidence :

In a related indole-boronate synthesis (), PEG-400/DMF solvent mixtures with CuI catalysis achieved 42% yield. Adjustments for this compound may include optimizing Pd catalyst loading (1–5 mol%) and using anhydrous conditions to minimize hydrolysis of the boronate ester .

Basic: How is structural confirmation performed for this boronate ester?

Methodological Answer:

- 1H/13C NMR : Identify characteristic peaks:

- 11B NMR : A sharp peak near δ 30–35 ppm confirms the boronate ester .

- Mass Spectrometry : HRMS (ESI+) to match molecular ion [M+H]+ (theoretical: C₁₉H₂₅BNO₃⁺ = 326.18) .

Advanced: How to troubleshoot low yields in Suzuki-Miyaura reactions using this compound?

Methodological Answer:

Common issues and solutions:

- Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves) to prevent boronate hydrolysis .

- Catalyst Optimization : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and ligands (e.g., SPhos, XPhos) .

- Base Selection : Use K₂CO₃ or Cs₂CO₃ for better solubility in biphasic systems .

- Competitive Protodeboronation : Add stoichiometric silver oxide (Ag₂O) to suppress side reactions .

Data from Evidence :

In , coupling efficiencies >90% were achieved with aryl halides using Pd(OAc)₂ (2 mol%) and SPhos ligand in THF/H₂O .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction?

Methodological Answer:

- Solvent Selection : Use slow evaporation in ethyl acetate/hexane or DCM/pentane mixtures.

- Crystal Packing : The methoxy group may disrupt π-π stacking; co-crystallization with bulky counterions (e.g., PF₆⁻) can improve lattice stability .

- Instrumentation : SHELX software ( ) is recommended for refining twinned or low-resolution data .

Basic: How to stabilize this compound during storage?

Methodological Answer:

- Storage Conditions :

Advanced: How does the 6-methoxy group influence electronic properties in cross-coupling?

Methodological Answer:

- Electron-Donating Effect : The methoxy group increases electron density at the indole C2 position, enhancing oxidative addition rates with Pd(0) catalysts .

- Steric Effects : Minimal steric hindrance allows for coupling with bulky aryl halides (e.g., ortho-substituted substrates) .

- Comparative Data : In , methoxy-substituted boronate esters showed 20% higher reactivity in OLED precursor synthesis compared to chloro analogs .

Basic: What analytical techniques confirm boronate ester integrity post-synthesis?

Methodological Answer:

- TLC Monitoring : Use iodine vapor or UV visualization (Rf ~0.5 in 3:1 hexane/EtOAc).

- FT-IR : B-O stretches at 1340–1310 cm⁻¹ and 980–940 cm⁻¹ .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced: Can this compound participate in tandem catalytic cycles beyond Suzuki coupling?

Methodological Answer:

Yes, applications include:

- Tandem Borylation/C-H Activation : Sequential iridium-catalyzed C-H borylation followed by Suzuki coupling (e.g., in polycyclic aromatic hydrocarbon synthesis) .

- Photoredox Catalysis : Use as a radical precursor in Ni/photoredox dual catalysis for C–N bond formation .

Case Study : utilized a similar boronate ester in the total synthesis of (–)-clavicipitic acid via γ,γ-dimethylallylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.